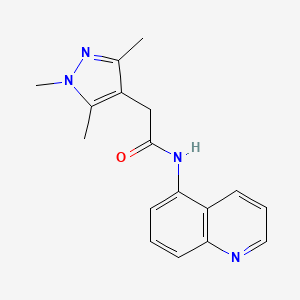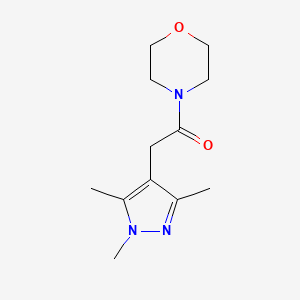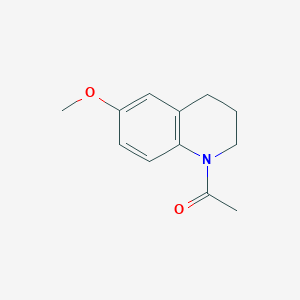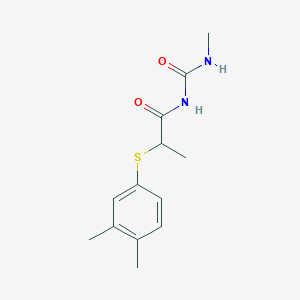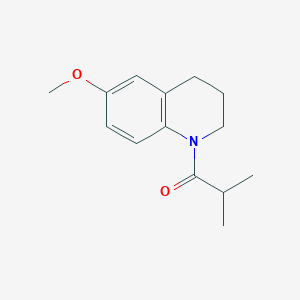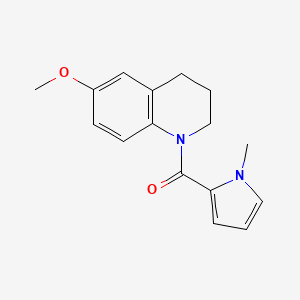![molecular formula C11H10ClF2NO2 B7505475 N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, in cancer cells, it inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis, or programmed cell death, leading to the elimination of cancer cells. In inflammation and autoimmune diseases, it reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agriculture, it disrupts the nervous system of pests, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide in lab experiments include its high degree of purity, low toxicity, and specificity for certain enzymes and proteins. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research and development of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide. These include the development of more efficient and cost-effective synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the optimization of its specificity and potency for specific enzymes and proteins. Additionally, further studies are needed to investigate the long-term effects of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide on human health and the environment.
In conclusion, N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide is a chemical compound with significant potential in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on human health and the environment.
Méthodes De Synthèse
The synthesis method of N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide as a white solid with a high degree of purity.
Applications De Recherche Scientifique
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In agriculture, it has been used as a pesticide to control pests and increase crop yields. In environmental science, it has been studied for its potential to degrade harmful pollutants in soil and water.
Propriétés
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(15-10(16)6-1-2-6)3-4-9(8)17-11(13)14/h3-6,11H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBGUSSJYNQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)
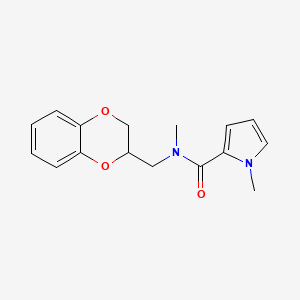
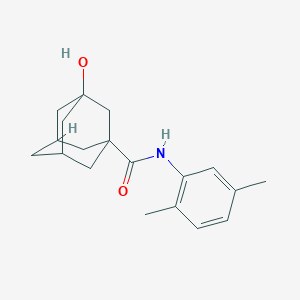
![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)
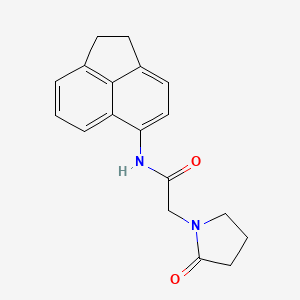
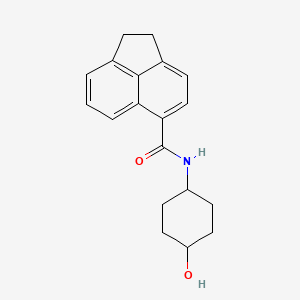
![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
